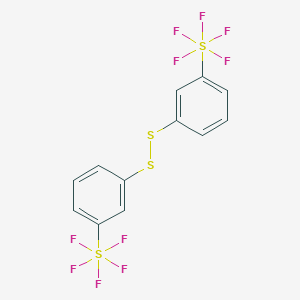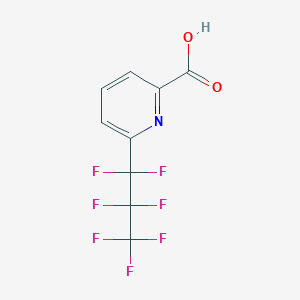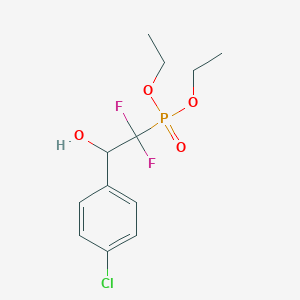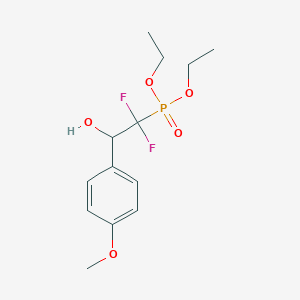![molecular formula C14H18N2O2 B8050163 (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050163.png)
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves a multi-step process. One common method includes the use of a cyclization reaction where a precursor molecule undergoes a series of transformations to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules with comparable structures, such as spirooxindoles and spirocyclic lactams .
Uniqueness
What sets (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one apart is its specific spirocyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-13(17)15-8-14(9-18-10-14)16(11)7-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFXBYCKRBKNAC-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC2(N1CC3=CC=CC=C3)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC2(N1CC3=CC=CC=C3)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B8050087.png)
![6-Aminospiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B8050111.png)
![7-Bromospiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B8050117.png)
![Tert-butyl 7-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B8050120.png)
![2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8050128.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B8050139.png)
![2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B8050145.png)
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide](/img/structure/B8050148.png)
![6-Oxa-1-azaspiro[3.3]heptan-2-one](/img/structure/B8050152.png)


![(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050167.png)


